Lenalidomide-CO-C5-OH is a derivative of lenalidomide, which is an immunomodulatory drug known for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is classified as a small molecule and belongs to the group of approved drugs used primarily in oncology. It is a 4-amino-glutamyl analogue of thalidomide and has been shown to have fewer adverse effects compared to its predecessor. This compound is particularly noted for its role in treating multiple myeloma, myelodysplastic syndromes, and various types of lymphoma .
Lenalidomide-CO-C5-OH falls under the category of synthetic organic compounds, specifically within the isoindole derivatives. It is recognized for its structural similarity to other immunomodulatory imide drugs (IMiDs) and is classified as an E3 ligase ligand in the context of targeted protein degradation .
The synthesis of lenalidomide-CO-C5-OH involves several steps that typically include the modification of the lenalidomide structure to introduce a carbonyl group (C=O) at the C5 position along with a hydroxyl group (OH).
The synthesis may employ techniques such as:
Lenalidomide-CO-C5-OH has a complex molecular structure characterized by:
Lenalidomide-CO-C5-OH can participate in various chemical reactions typical for compounds with functional groups such as:
These reactions are significant in modifying the compound for enhanced biological activity or in developing conjugates for targeted therapy.
Lenalidomide exerts its effects primarily through:
Research indicates that lenalidomide's action involves both direct antitumor effects and indirect immune system modulation, making it effective against various malignancies .
Relevant data on these properties are crucial for formulation development in pharmaceutical applications.
Lenalidomide-CO-C5-OH serves several scientific purposes:
The C5 hydroxyl group of lenalidomide serves as a strategic exit vector for linker conjugation, enabling modifications without disrupting cereblon (CRBN) binding. This position preserves the glutarimide moiety’s critical interactions with CRBN while allowing structural diversification. The hydroxyl’s nucleophilicity facilitates direct coupling to electrophilic linkers (e.g., carboxylic acids, activated carbonates), yielding stable ether or ester bonds. Structural modularity is achieved through tunable linker lengths and compositions (e.g., polyethylene glycol [PEG], alkyl chains), optimizing ternary complex formation between the target protein, PROTAC, and E3 ligase. Notably, modifications at the C5 position significantly alter neosubstrate degradation profiles. For instance, 6-fluoro lenalidomide derivatives enhance selectivity for oncogenic targets (IKZF1/IKZF3) while minimizing teratogenic off-targets (SALL4), demonstrating the role of C5 chemistry in PROTAC precision [3] [7].
Linker attachment points on CRBN ligands profoundly impact hydrolytic stability and degradation efficiency. A comparative study of phthalimide-based conjugates revealed that position 4 modifications (e.g., aminoalkyl linkers) confer superior stability (80% retention at pH 7.4 after 24 hours) versus position 5 analogues (15–30% retention). Position 4 conjugates also maintain efficient IKZF1 depletion (>60%), while position 5 linkers exhibit reduced activity (<30%) due to steric clashes in the CRBN binding pocket. Alkynyl or carboxamide linkers at position 5 show near-complete hydrolysis within 24 hours, highlighting the vulnerability of non-aminoalkyl connections. These findings underscore position 4 as the optimal exit vector for stable, high-efficacy PROTACs [6] [9].
Table 1: Stability and Degradation Efficiency of CRBN Ligand-Linker Conjugates
| Compound | Linker Attachment Point | Linker Type | % Stability (pH 7.4, 24h) | % IKZF1 Depletion (1μM) |
|---|---|---|---|---|
| T01 | 4 | Aminoalkyl | 80 | 64 |
| T03 | 5 | Aminoalkyl | 15 | 14 |
| T05 | 4 | Alkylether | 46 | 5 |
| T11 | 4 | Methylamino-acyl | 21 | 73 |
| L01 | Lenalidomide-based | Aminoalkyl | 74 | 5 |
Data derived from hydrolytic stability assays and cellular degradation studies in MM.1S cells [6] [9].
Lenalidomide-CO-C5-OH synthesis employs stepwise protocols to ensure regioselective conjugation. First, the C5 hydroxyl is activated using N,N′-disuccinimidyl carbonate (DSC) to form a carbonate intermediate, which reacts with amine-functionalized linkers (e.g., diamino-PEG). Alternatively, Mitsunobu reactions couple the hydroxyl to alcohols via phosphine-mediated inversion. For warhead conjugation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide couplings complete the PROTAC assembly. A critical refinement involves protecting the glutarimide nitrogen with tert-butyldimethylsilyl (TBDMS) groups during linker attachment to prevent N-alkylation side products. This approach achieves >85% yield for PROTAC precursors [8] [9].
Lenalidomide-CO-C5-OH derivatives require chiral chromatography to resolve epimerization products from glutarimide stereocenters. Reverse-phase HPLC (C18 column) with isopropanol/hexane/trifluoroacetic acid (85:15:0.1) separates diastereomers, while size-exclusion chromatography removes high-molecular-weight aggregates. Critical parameters include:
High-resolution mass spectrometry (HRMS) confirms molecular integrity, with lenalidomide-linker adducts showing [M+H]⁺ ions within 5 ppm of theoretical values. ¹H/¹³C NMR validates regioselectivity:
Table 3: Key Analytical Signatures for Lenalidomide-CO-C5-OH Conjugates
| Analytical Method | Critical Parameters | Expected Outcome |
|---|---|---|
| HRMS (ESI+) | m/z for C₁₃H₁₂N₂O₃-linker | Δ < 5 ppm vs. calculated |
| ¹³C NMR | C5 carbon shift | δ 155–160 ppm (ether) / δ 165–168 ppm (ester) |
| FT-IR | C=O stretch | 1700–1750 cm⁻¹ (imide) |
| HPLC-UV | Retention time (C18, 254 nm) | >99% peak purity |
ESI+ = electrospray ionization positive mode [9].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: